molecular formula C15H13BrClN3O4 B297616 N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide

Cat. No.: B297616
M. Wt: 414.64 g/mol
InChI Key: XTAFFUKAKAWNIW-FBCYGCLPSA-N
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Description

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a brominated furan ring, a hydrazone linkage, and a chlorophenoxy acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2-(4-chlorophenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and brominated furan ring are believed to play a crucial role in its biological activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoacetamide
  • N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Uniqueness

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated furan ring and chlorophenoxy acetamide moiety differentiate it from other similar compounds, potentially leading to unique applications and activities.

Properties

Molecular Formula

C15H13BrClN3O4

Molecular Weight

414.64 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C15H13BrClN3O4/c16-13-6-5-12(24-13)7-19-20-14(21)8-18-15(22)9-23-11-3-1-10(17)2-4-11/h1-7H,8-9H2,(H,18,22)(H,20,21)/b19-7+

InChI Key

XTAFFUKAKAWNIW-FBCYGCLPSA-N

SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br)Cl

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br)Cl

Origin of Product

United States

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